molecular formula C17H15N3O2 B2578711 7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-51-9

7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2578711
CAS RN: 877649-51-9
M. Wt: 293.326
InChI Key: KLHXDUWAYVCODW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyrimidines, which are purine analogues, have been synthesized from the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and active methylene compounds .


Molecular Structure Analysis

The molecular structure of “7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not explicitly mentioned in the available sources .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are not explicitly mentioned in the available sources .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

  • Application : The synthesized compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) demonstrated potent COX-2 inhibitory effects (IC50: 0.05 μM), surpassing the reference drug celecoxib (IC50: 0.06 μM). This suggests its potential as an anti-inflammatory agent .

Anti-Nociceptive Activity

  • Application : Compound 2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine (5d) exhibited significant anti-nociceptive activity in the writing reflex test (ED50: 5.75 mg/kg) in vivo. This suggests its potential as an analgesic agent .

Anticancer Potential

Other Applications

Mechanism of Action

The mechanism of action of “7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not explicitly mentioned in the available sources .

Safety and Hazards

The safety and hazards associated with “7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are not explicitly mentioned in the available sources .

Future Directions

The future directions for the study of “7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are not explicitly mentioned in the available sources .

properties

IUPAC Name

7-methyl-N-(4-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)19-16(21)14-9-18-15-8-5-12(2)10-20(15)17(14)22/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHXDUWAYVCODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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